Cas no 1421312-32-4 (Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate)
Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate
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- Inchi: 1S/C17H13NO5/c1-22-17(21)14-15(19)12-8-7-11(9-13(12)16(20)18-14)23-10-5-3-2-4-6-10/h2-9,19H,1H3,(H,18,20)
- InChI Key: WPFRVDGFFDXCKM-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1C=CC2C(=C(C(=O)OC)NC(C=2C=1)=O)O
Computed Properties
- Exact Mass: 311.079373g/mol
- Monoisotopic Mass: 311.079373g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 84.9
- Molecular Weight: 311.29g/mol
Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333381-5g |
methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate |
1421312-32-4 | 97% | 5g |
$*** | 2023-03-30 | |
| Chemenu | CM333381-5g |
methyl 1,4-dihydroxy-7-phenoxyisoquinoline-3-carboxylate |
1421312-32-4 | 97% | 5g |
$4112 | 2021-08-18 |
Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate
Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate: A Comprehensive Overview
Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate (CAS No. 1421312-32-4) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the isoquinoline class, which is known for its diverse biological activities and potential therapeutic applications. The molecule's structure is characterized by a phenoxy group attached to the isoquinoline skeleton, along with hydroxyl and methyl ester functionalities, making it a promising candidate for further research and development.
The isoquinoline framework of Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate is a key feature that contributes to its bioactivity. Isoquinolines are heterocyclic compounds with a bicyclic structure, often exhibiting antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have highlighted the potential of this compound as a lead molecule for drug discovery, particularly in the development of novel anticancer agents. Researchers have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its potential as a targeted therapy.
One of the most intriguing aspects of Methyl 4-hydroxy-1-oxo-7-phenoxy-2H-isoquinoline-3-carboxylate is its ability to modulate cellular signaling pathways. Preclinical studies have shown that the compound can inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs). These findings underscore its potential role in interrupting cancer progression and metastasis. Moreover, the compound's phenoxy group has been identified as a critical moiety for its bioactivity, suggesting that structural modifications at this position could further enhance its therapeutic potential.
The synthesis of Methyl 4-hydroxy-1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are essential for studying stereochemical effects on bioactivity. These synthetic efforts have also paved the way for large-scale production, making the compound more accessible for preclinical and clinical studies.
In terms of pharmacokinetics, Methyl 4-hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate demonstrates favorable absorption and distribution properties in preclinical models. Its ability to cross biological membranes efficiently suggests that it could be administered orally or via other routes without significant issues related to bioavailability. However, further studies are needed to evaluate its metabolism and excretion profiles in humans.
Recent research has also explored the combination of Methyl 4 hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate with other therapeutic agents to enhance efficacy and reduce toxicity. For instance, studies have shown synergistic effects when the compound is co-administered with conventional chemotherapeutic drugs or targeted therapies. This approach could potentially overcome drug resistance mechanisms in cancer cells and improve treatment outcomes.
The structural uniqueness of Methyl 4 hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate also makes it an attractive candidate for materials science applications. Its rigid isoquinoline skeleton and functional groups provide opportunities for designing advanced materials with specific electronic or mechanical properties. Researchers are currently investigating its potential as a building block for organic electronics and photovoltaic devices.
In conclusion, Methyl 4 hydroxy 1 oxo 7 phenoxy 2H isoquinoline 3 carboxylate (CAS No. 1421312 -32 -4) is a versatile compound with significant potential in both medicinal and materials science domains. Its unique structure, combined with promising preclinical results, positions it as a valuable lead molecule for future drug development efforts. As research continues to uncover its full spectrum of applications, this compound is expected to play a pivotal role in advancing innovative therapies and technologies.
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